molecular formula C19H18FN3O2S B11265583 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole

Cat. No.: B11265583
M. Wt: 371.4 g/mol
InChI Key: SXCHGUIMMNOZCQ-UHFFFAOYSA-N
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Description

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The pyrazole ring and sulfonyl group contribute to the compound’s overall activity by enhancing its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole can be compared with other indole derivatives and pyrazole-containing compounds. Similar compounds include:

Properties

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H18FN3O2S/c1-13-19(14(2)23(21-13)17-9-7-16(20)8-10-17)26(24,25)22-12-11-15-5-3-4-6-18(15)22/h3-10H,11-12H2,1-2H3

InChI Key

SXCHGUIMMNOZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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